8-Chloroimidazo[1,2-b]pyridazin-3-amine is a chemical compound with the molecular formula and a molecular weight of 167.6 g/mol. This compound is classified within the imidazo[1,2-b]pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry, agricultural chemistry, and material science. The compound's structure includes a chlorine atom at the 8-position of the imidazo ring, which contributes to its reactivity and potential applications in various fields of research .
The synthesis of 8-Chloroimidazo[1,2-b]pyridazin-3-amine can be achieved through several methods. A notable approach involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. This method allows for the formation of different substituted imidazo derivatives.
A convenient two-step one-pot synthesis has been developed for producing 3-substituted imidazo[1,2-b]pyridazines. In this method, 2-aminopyridine reacts with dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate at controlled temperatures (around 65 °C followed by 85 °C) to yield the desired products in moderate to high yields. The process typically involves stirring the reactants in a solvent like dimethylformamide, followed by extraction and purification steps .
The molecular structure of 8-Chloroimidazo[1,2-b]pyridazin-3-amine features a fused ring system characteristic of imidazo compounds. The InChI representation is as follows:
The InChI Key for this compound is PFBAZGQVTNUMNV-UHFFFAOYSA-N, which serves as a unique identifier for its chemical structure in databases .
8-Chloroimidazo[1,2-b]pyridazin-3-amine can participate in various chemical reactions:
Common reagents utilized in these reactions include iodine, tert-butyl hydroperoxide, and various electrophiles such as ethyl bromoacetate. The resulting products from these reactions often include various substituted derivatives that retain or modify the biological activity of the original compound .
The mechanism of action for 8-Chloroimidazo[1,2-b]pyridazin-3-amine primarily involves its interaction with specific molecular targets within biological systems. For example, some derivatives have been shown to inhibit glutamine synthetase (MtGS), which is a potential target for drug development against tuberculosis. This interaction highlights the compound's potential therapeutic applications by disrupting critical biochemical pathways in pathogens or cancer cells .
The physical properties of 8-Chloroimidazo[1,2-b]pyridazin-3-amine include:
Key chemical properties include:
Relevant data regarding its stability and reactivity under various conditions are essential for understanding its practical applications in research and industry .
8-Chloroimidazo[1,2-b]pyridazin-3-amine has several significant applications in scientific research:
These applications underscore the compound's versatility and importance across multiple scientific disciplines .
Regioselective halogenation at the C8 position (equivalent to C6 in alternative numbering) is foundational for synthesizing 8-chloroimidazo[1,2-b]pyridazin-3-amine derivatives. As demonstrated in patent literature, direct chlorination of the pyridazine ring precedes imidazole fusion. 3-Amino-6-chloropyridazine serves as the universal precursor, where chlorine is installed via nucleophilic aromatic substitution (SNAr) or direct chlorination during heterocycle construction [1] [6]. An alternative approach employs N-iodosuccinimide (NIS) to iodinate the C3 position of preformed imidazo[1,2-b]pyridazines at 92% yield, establishing a halogen handle for subsequent cross-coupling. The chlorine atom at C8 demonstrates remarkable stability during downstream functionalization, enabling selective modification at other positions . Reaction conditions critically influence regioselectivity: polar aprotic solvents (acetonitrile) at 50–80°C optimize halogen retention during imidazole ring closure [1].
Table 1: Regioselective Halogenation Methods for Imidazo[1,2-b]pyridazine Intermediates
| Halogenation Method | Reagent/Conditions | Position Halogenated | Yield (%) | Key Application |
|---|---|---|---|---|
| Precursor Functionalization | SNAr on 3-amino-6-chloropyridazine | C8 (pyridazine ring) | >85% | Direct C8 chlorination before imidazole fusion |
| Electrophilic Iodination | NIS in acetonitrile, 25°C | C3 (imidazole ring) | 92% | Provides handle for C3 cross-coupling |
| One-Pot Chlorination | POCl₃/PCl₅ during cyclization | C8 | 70–80% | Streamlined synthesis of C8-chloro intermediates |
The C3 chlorine atom in 8-chloro-3-iodoimidazo[1,2-b]pyridazines displays exceptional reactivity toward SNAr displacement by amines due to electron deficiency imparted by both the chloro substituent at C8 and the fused imidazole ring. This enables direct installation of primary or secondary amines at C3 without metal catalysis. As reported, primary aliphatic amines react with 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine in ethanol at 80°C, yielding 3-amino derivatives in >90% efficiency . Sterically unhindered amines (morpholine, piperazine, methylamine) exhibit the fastest kinetics, while anilines require harsher conditions. Critically, the C8 chlorine remains intact during this process, confirming its orthogonal reactivity. For 8-chloroimidazo[1,2-b]pyridazin-3-amine synthesis, ammonia equivalents (e.g., benzophenone imine) may be employed followed by deprotection, though direct ammonolysis in sealed vessels achieves 70–85% yields at 100–120°C [4].
Table 2: SNAr Reactivity of C3-Halogenated 8-Chloroimidazo[1,2-b]pyridazines
| Nucleophile | Conditions | Product | Yield (%) | C8-Cl Stability |
|---|---|---|---|---|
| Morpholine | EtOH, 80°C, 12h | 3-Morpholino derivative | 95% | Unaffected |
| Piperazine | DMF, 100°C, 8h | 3-(Piperazin-1-yl) derivative | 92% | Unaffected |
| Ammonia (aq.) | Sealed tube, 120°C, 24h | 8-Chloroimidazo[1,2-b]pyridazin-3-amine | 78% | Unaffected |
| Methanolate | MeOH/NaH, 60°C, 6h | 3-Methoxy derivative | 98% | Unaffected |
Palladium-catalyzed cross-coupling unlocks C3 diversification beyond SNAr limitations. The C3-iodo intermediate (from NIS iodination) undergoes efficient Stille, Suzuki, and Sonogashira reactions when paired with sterically demanding phosphine ligands. Standard ligands like PPh₃ yield <20% conversion for amidation, whereas AdBrettPhos (L6), featuring diadamantyl substituents, achieves 83–95% yield in C–N couplings with amides due to its ability to distort the Pd(II) center (P–Pd–C angle: 98.5°), accelerating reductive elimination [5]. Key transformations include:
Notably, C8-Cl remains inert under these conditions, allowing sequential functionalization: C3 coupling followed by SNAr at C8 or vice versa [5] [6].
Table 3: Palladium-Catalyzed Cross-Coupling at C3 Position
| Reaction Type | Catalyst System | Coupling Partner | Yield (%) | Reference |
|---|---|---|---|---|
| Stille Cross-Coupling | Pd(0)/AsPh₃ | Vinyltributyltin | 95 | |
| Amidation | Pd/AdBrettPhos (L6) | Benzamide | 83 | [5] |
| Suzuki Coupling | Pd(PPh₃)₄/Na₂CO₃ | 3-Pyridylboronic acid | 88 | [6] |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | 3-Methoxypropyne | 33 |
Morpholine and piperazine motifs at C3 significantly enhance the pharmacokinetic profile and target affinity of 8-chloroimidazo[1,2-b]pyridazines. In antimalarial analogs targeting PfCDPK1, morpholine-linked derivatives exhibit improved microsomal stability (93% remaining after 30 min in human liver microsomes) versus non-cyclic amines. This stems from reduced susceptibility to oxidative metabolism and optimized log D values (0.2–1.6), balancing solubility and membrane permeability [3]. Piperazine derivatives enable further modular optimization; N-arylpiperazines engage in additional target interactions, while N-acylpiperazines fine-tune polarity. Crucially, these substituents act as hydrogen-bond acceptors, forming critical contacts with kinase hinge regions (e.g., Tyr-148 backbone NH in PfCDPK1). Bioactivity data reveals that 3-(4-methylpiperazin-1-yl) analogs achieve IC₅₀ values <10 nM against PfCDPK1 enzyme and P. falciparum EC₅₀ of 12 nM – a 15-fold potency increase over non-cyclic amine counterparts [3].
Table 4: Impact of C3-Amine Substituents on Bioactivity and ADME
| C3 Substituent | PfCDPK1 IC₅₀ (nM) | P. falciparum EC₅₀ (nM) | Human Microsomal Stability (% Remaining) | PAMPA Permeability (nm/s) |
|---|---|---|---|---|
| Morpholine | <10 | 80 | 93% | 0 |
| 4-Methylpiperazine | <10 | 12 | 85% | 4 |
| Piperidine | 15 | 180 | 89% | 2 |
| Dimethylamine | 25 | 450 | 92% | 8 |
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0